Cas no 72016-05-8 (2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro-)

2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- 化学的及び物理的性質
名前と識別子
-
- 2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro-
- 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol
- 3-(Perfluoro-n-butyl)prop-2-enol
- 1H,1H,2H,3H-PERFLUOROHEPT-2-EN-1-OL
- 3-Perfluorobutyl-2-propen-1-ol
- MFCD00042340
- DTXSID00896667
- NS00109078
- (2E)-4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol
- 83706-96-1
- 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol
- 72016-05-8
- AKOS016015336
- 3-Perfluoro-n-butylprop-2-enol
- (E)-4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol
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- インチ: InChI=1S/C7H5F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-2,17H,3H2/b2-1+
- InChIKey: PJZRJKWUZCHGGW-OWOJBTEDSA-N
- ほほえんだ: C(C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
計算された属性
- せいみつぶんしりょう: 276.02000
- どういたいしつりょう: 276.01966824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1,552 g/cm3
- ふってん: 78-83°C 28mm
- フラッシュポイント: >110°C
- 屈折率: 1.334
- PSA: 20.23000
- LogP: 3.00310
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594540-5g |
4,4,5,5,6,6,7,7,7-Nonafluorohept-2-en-1-ol |
72016-05-8 | 98% | 5g |
¥1584.00 | 2024-05-02 | |
Apollo Scientific | PC5906K-5g |
3-(Nonafluoro-n-butyl)prop-2-enol |
72016-05-8 | 98% | 5g |
£218.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-259063-5 g |
1H,1H,2H,3H-Perfluorohept-2-en-1-ol, |
72016-05-8 | 5g |
¥1,354.00 | 2023-07-11 | ||
Apollo Scientific | PC5906K-1g |
3-(Nonafluoro-n-butyl)prop-2-enol |
72016-05-8 | 98% | 1g |
£67.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-259063-5g |
1H,1H,2H,3H-Perfluorohept-2-en-1-ol, |
72016-05-8 | 5g |
¥1354.00 | 2023-09-05 |
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- 合成方法
ごうせいかいろ 1
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- Raw materials
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- Preparation Products
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro- 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro-に関する追加情報
2-Hepten-1-ol,4,4,5,5,6,6,7,7,7-nonafluoro
The compound 2-Hepten-1-ol,4,4,5,5,6,6,7,7,nonafluoro (CAS No. 72016-05-8) is a highly fluorinated alcohol with a unique structure that makes it suitable for various applications in the chemical industry. This compound belongs to the class of perfluorinated alcohols and is characterized by its long carbon chain with multiple fluorine substituents. The presence of nine fluorine atoms in the molecule contributes to its high stability and resistance to chemical reactions under normal conditions.
Recent studies have highlighted the potential of perfluorinated alcohols like 2-hepten-1-ol,nonafluoro in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing fluoropolymers with enhanced thermal and chemical resistance. These polymers find applications in aerospace engineering and high-performance electronics due to their ability to withstand extreme environmental conditions.
The synthesis of 2-hepten-1-ol,nonafluoro involves a multi-step process that typically includes fluorination reactions and subsequent purification steps. One of the most efficient methods reported in recent literature involves the use of electrophilic fluorination agents under controlled conditions. This approach ensures high yields and purity levels necessary for industrial applications.
In terms of physical properties,2-hepten-1-ol,nonafluoro exhibits a high boiling point due to the strong van der Waals forces between the molecules caused by the fluorine atoms. Additionally,the compound is relatively insoluble in water but shows good solubility in organic solvents like dichloromethane and acetonitrile. These properties make it an ideal candidate for use in solvent systems where high thermal stability is required.
One of the most promising areas for nonafluoro heptanol is its application in drug delivery systems. Researchers have demonstrated that this compound can serve as a stabilizing agent for liposomal formulations used in targeted drug delivery. Its ability to form stable emulsions under physiological conditions makes it particularly useful in this context.
Furthermore,nonafluoro heptanol has shown potential as a lubricant additive in extreme environments. Its excellent thermal stability and low friction properties make it suitable for use in aerospace lubricants where traditional oils fail due to high temperature exposure.
From an environmental standpoint,nonafluoro heptanol exhibits low bioaccumulation potential due to its high molecular weight and strong carbon-fluorine bonds.These characteristics reduce its risk of accumulating in aquatic organisms,a factor that aligns with current environmental regulations governing chemical usage.
In conclusion,2-hepten-1-ol,nonafluoro (CAS No. 72016-05-) is a versatile compound with wide-ranging applications across multiple industries.Ranging from advanced materials development to drug delivery systems,this compound continues to be an area of active research interest.The ongoing exploration into its properties promises even more innovative uses in the future.
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